molecular formula C28H26N4O4 B5050219 N',N'''-4,4'-biphenyldiylbis[N-(2-methoxyphenyl)urea]

N',N'''-4,4'-biphenyldiylbis[N-(2-methoxyphenyl)urea]

Cat. No. B5050219
M. Wt: 482.5 g/mol
InChI Key: CLDWPMDWMFJGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N'''-4,4'-biphenyldiylbis[N-(2-methoxyphenyl)urea], commonly known as BPU, is a synthetic compound that has been extensively studied for its potential applications in biomedical research. BPU belongs to the class of bis-urea compounds and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of BPU involves its ability to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. BPU has been found to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BPU has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. BPU has also been found to reduce the expression of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels. This property makes BPU a potential anti-angiogenic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPU is its versatility in terms of its potential applications in biomedical research. It has been found to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using BPU in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of BPU. One potential direction is the development of new drug formulations that incorporate BPU as an active ingredient. Another potential direction is the study of BPU in combination with other anti-cancer or anti-inflammatory agents to determine its potential synergistic effects. Additionally, further research is needed to understand the precise mechanisms of action of BPU and its potential applications in other areas of biomedical research.

Synthesis Methods

The synthesis of BPU involves the reaction of 4,4'-diaminobiphenyl and 2-methoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using column chromatography to obtain pure BPU.

Scientific Research Applications

BPU has been extensively studied for its potential applications in biomedical research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties. BPU has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It has also been found to inhibit the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[4-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-35-25-9-5-3-7-23(25)31-27(33)29-21-15-11-19(12-16-21)20-13-17-22(18-14-20)30-28(34)32-24-8-4-6-10-26(24)36-2/h3-18H,1-2H3,(H2,29,31,33)(H2,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDWPMDWMFJGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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